(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride
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Overview
Description
(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups and a beta-hydroxy group attached to the phenethylamine backbone, along with a trimethylammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxyphenethylamine.
Hydroxylation: The phenethylamine is then hydroxylated at the beta position to introduce the beta-hydroxy group.
Quaternization: The hydroxylated intermediate is reacted with trimethylamine to form the trimethylammonium chloride moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: Lacks the beta-hydroxy and trimethylammonium chloride moieties.
2,5-Dimethoxyamphetamine: Contains an amphetamine backbone instead of a phenethylamine backbone.
2,5-Dimethoxy-4-ethylamphetamine: Similar structure but with an ethyl group at the 4-position.
Uniqueness
(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride is unique due to the presence of both the beta-hydroxy group and the trimethylammonium chloride moiety. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
63977-45-7 |
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Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C13H22NO3.ClH/c1-14(2,3)9-12(15)11-8-10(16-4)6-7-13(11)17-5;/h6-8,12,15H,9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
IUXBQHOEFVDPEG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
Origin of Product |
United States |
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